molecular formula C13H12ClN3O3S B2666614 (6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 4-chlorobenzoate CAS No. 877642-83-6

(6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 4-chlorobenzoate

Cat. No. B2666614
CAS RN: 877642-83-6
M. Wt: 325.77
InChI Key: XSXPJJSDXMALST-UHFFFAOYSA-N
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Description

(6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 4-chlorobenzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.

Scientific Research Applications

Synthesis and Chemical Properties

Triazine derivatives, including those related to the specified compound, are widely studied for their chemical properties and synthesis methods. For example, research has demonstrated novel methods for synthesizing conformationally constrained, masked cysteines through the use of 4-sulfanylmethylene-5(4H)-oxazolones, leading to the preparation of unknown 2-sulfanyl-1-aminocyclopropanecarboxylic acid derivatives (Clerici, Gelmi, & Pocar, 1999). Such derivatives are important synthons for further chemical transformations and can be used in various chemical syntheses.

Biological Applications

Triazine derivatives have shown potential in biological applications, particularly as inhibitors of carbonic anhydrase (CA) isoforms, which are relevant in physiological processes and disease states. A study on novel sulfonamide incorporating triazine derivatives demonstrated appreciable inhibition of human carbonic anhydrase isoforms, suggesting potential for the development of new anticancer drugs targeting hypoxia-induced CA isoforms (Havránková et al., 2018).

Material Science and Engineering

In material science, triazine derivatives have been explored for their tribological properties, such as in the study of sulfur-containing triazine derivatives used as additives in water-glycol base fluid. These derivatives improved the antiwear and friction-reducing capacities of the base fluid, indicating their potential as lubricant additives (Wu et al., 2017).

Environmental Science

In environmental science, specific triazine derivatives have been studied for their use as sulfur sources by bacteria, highlighting an ecological aspect where bacteria can utilize certain triazine herbicides as a sole source of sulfur for growth. This suggests potential environmental implications and applications in bioremediation (Cook & Hütter, 1982).

Advanced Functional Materials

Research into the synthesis and properties of novel proton-conducting aromatic poly(ether sulfone)s containing triazine groups has been conducted to study the effects of branching groups on solubility as well as thermal and mechanical properties. Such materials are of interest for their potential use in proton exchange membranes (Tigelaar et al., 2009).

properties

IUPAC Name

(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3S/c1-8-11(18)17(13(21-2)16-15-8)7-20-12(19)9-3-5-10(14)6-4-9/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXPJJSDXMALST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N(C1=O)COC(=O)C2=CC=C(C=C2)Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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